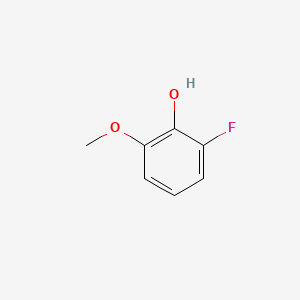

2-Fluoro-6-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

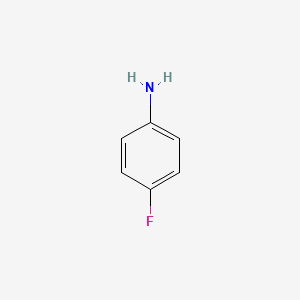

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNHPLVFLRSVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372019 | |

| Record name | 2-Fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73943-41-6 | |

| Record name | 2-Fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-6-methoxyphenol (CAS 73943-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxyphenol is a halogenated aromatic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the phenolic hydroxyl group, imparts specific physicochemical properties that are of interest in the design of bioactive molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, a key application in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators, and relevant experimental details.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73943-41-6 | [1] |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 130-131 °C at 36 mmHg | [1] |

| Density | 1.23 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.52 | [1] |

Safety and handling are critical considerations when working with any chemical substance. Table 2 outlines the available safety information for this compound.

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word | Hazard Classifications |

| H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Warning | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| H319: Causes serious eye irritation | |||

| H335: May cause respiratory irritation |

Spectroscopic Data

Detailed spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound. While comprehensive, publicly available spectra for this compound are limited, Table 3 provides a summary of expected and reported spectroscopic information.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data (Predicted/Reported) |

| ¹H NMR | Expected signals for aromatic protons (multiplets), a methoxy group (singlet), and a hydroxyl proton (broad singlet). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Expected signals for aromatic carbons (some showing C-F coupling), a methoxy carbon, and carbons bearing the hydroxyl and fluoro groups. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for O-H stretching (broad), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O and C-F stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 142.13. Fragmentation patterns would likely involve the loss of a methyl group (-CH₃) or a formyl group (-CHO). |

Note: Experimentally obtained spectra are recommended for definitive structural confirmation.

Synthesis

Applications in Drug Discovery: Synthesis of Resiniferatoxin Analogs

A significant application of this compound is its use as a starting material in the synthesis of 5'-halogenated resiniferatoxin (RTX) analogs.[3] These analogs are potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. The modulation of TRPV1 activity is a key area of research for the development of novel analgesics.

Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde

The following protocol describes the use of this compound in a Mannich-type formylation reaction to produce 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde, a key intermediate for the synthesis of 5'-halogenated resiniferatoxin analogs.

Experimental Procedure:

-

A solution of 40% dimethylamine (1.6 mL, 12.4 mmol) and 37% formaldehyde (0.92 mL, 12.4 mmol) in ethanol (20 mL) is prepared.

-

This compound (1.00 g, 6.8 mmol) is added to this solution.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling to room temperature, the mixture is concentrated in vacuo to yield a solid.

-

The solid is triturated with ether, and the solvent is subsequently removed under vacuum.

-

The resulting product is dissolved in chloroform (20 mL), and iodomethane (4.0 mL, 64.2 mmol) is added.

-

The reaction mixture is stirred for 18 hours at room temperature and then filtered to yield the desired product, 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde.

Workflow for the Synthesis of a Key Intermediate

The following diagram illustrates the workflow for the synthesis of 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde from this compound.

Caption: Synthetic workflow for 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde.

Mechanism of Action of Resiniferatoxin Analogs on TRPV1

Resiniferatoxin and its analogs, synthesized using intermediates derived from this compound, exert their effects by potently activating the TRPV1 channel. Prolonged activation of TRPV1 leads to a large influx of calcium ions (Ca²⁺), which in turn triggers a cascade of intracellular events. This ultimately results in the desensitization and, in some cases, the selective ablation of TRPV1-expressing sensory neurons. This "molecular scalpel" effect is the basis for their investigation as long-lasting analgesics for chronic pain conditions.

The following diagram illustrates the simplified signaling pathway of RTX analog-induced neuronal desensitization via TRPV1 activation.

Caption: RTX analog-induced neuronal desensitization via TRPV1.

Conclusion

This compound is a valuable reagent in synthetic and medicinal chemistry, particularly for the development of potent TRPV1 modulators. While detailed synthetic protocols for its preparation and comprehensive spectroscopic data are not widely available in the public domain, its utility as a precursor for complex molecules is well-documented. Further research into the synthesis and reactivity of this compound could open new avenues for its application in drug discovery and development. Researchers and scientists are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-6-methoxyphenol and its Solubility

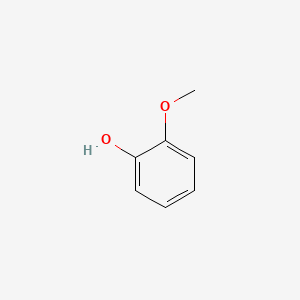

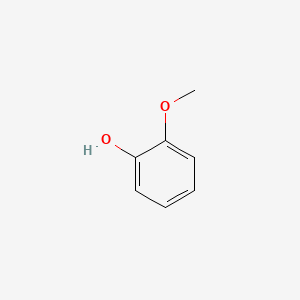

This compound is a substituted phenol derivative with increasing importance in the pharmaceutical and chemical industries. Its utility as a building block in the synthesis of complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). The molecular structure of this compound, featuring a hydroxyl group capable of hydrogen bonding, a methoxy group, and an electronegative fluorine atom on an aromatic ring, dictates its solubility behavior, suggesting a nuanced interaction with a range of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its functional groups:

-

Hydroxyl (-OH) group: This group is polar and capable of both donating and accepting hydrogen bonds.

-

Methoxy (-OCH₃) group: The ether linkage introduces some polarity.

-

Fluoro (-F) group: The high electronegativity of fluorine contributes to the molecule's overall polarity.

-

Benzene ring: The aromatic ring is nonpolar.

The interplay of these groups results in a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in polar aprotic and polar protic solvents, limited solubility in nonpolar solvents.

To aid in the selection of appropriate solvents for solubility determination or for use in a reaction, the following table summarizes the physicochemical properties of common organic solvents.

Table 1: Physicochemical Properties of Common Organic Solvents

| Solvent | Formula | Polarity Index | Dielectric Constant | Boiling Point (°C) |

| Hexane | C₆H₁₄ | 0.1 | 1.88 | 68.7 |

| Toluene | C₇H₈ | 2.4 | 2.38 | 110.6 |

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.33 | 34.5 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 8.93 | 39.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 | 66 |

| Chloroform | CHCl₃ | 4.1 | 4.81 | 61.1 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77.1 |

| Acetone | C₃H₆O | 5.1 | 20.7 | 56.3 |

| Methanol | CH₄O | 5.1 | 32.70 | 64.7 |

| Isopropyl Alcohol | C₃H₈O | 3.9 | 19.92 | 82.3 |

| Ethanol | C₂H₆O | 4.3 | 24.55 | 78.3 |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 | 81.6 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.71 | 153.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 7.2 | 46.68 | 189 |

Experimental Protocols for Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

3.1. Detailed Shake-Flask Protocol

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.45 µm) that is compatible with the organic solvent.[3] This step must be performed quickly to avoid temperature changes that could affect the solubility.

-

-

Quantification of Solute Concentration:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

3.2. Analytical Techniques for Quantification

Several analytical techniques can be employed to determine the concentration of the dissolved solute:

-

Gravimetric Analysis: This is a straightforward method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[4][5][6]

-

UV/Vis Spectroscopy: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a solute.[3][10] A calibration curve of known concentrations versus peak area is required.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of this compound.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaguru.co [pharmaguru.co]

Potential Biological Activity of 2-Fluoro-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methoxyphenol is a synthetic organic compound with a molecular formula of C₇H₇FO₂ and a molecular weight of 142.13 g/mol . While direct studies on the biological activities of this compound are limited, its primary significance in the scientific literature lies in its role as a key precursor in the synthesis of potent and selective modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide consolidates the available information on the biological activities of compounds derived from this compound, with a particular focus on their interaction with the TRPV1 receptor. Furthermore, based on the broader class of methoxyphenols, potential anti-inflammatory and antioxidant activities are also explored.

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)

The most well-documented biological relevance of this compound is its use as a building block for the synthesis of 5'-halogenated resiniferatoxin (RTX) analogs.[1][2] RTX is a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation, inflammation, and body temperature regulation.[3] Halogenation of the A-region of RTX, a modification involving precursors like this compound, has been shown to systematically alter the compound's functional activity, shifting it from agonism towards antagonism.[1][4]

Quantitative Data on 5'-Halogenated Resiniferatoxin Analogs

The following table summarizes the binding affinities (Ki) and functional activities (EC₅₀ for agonists, Ki(ant) for antagonists) of various 5'-halogenated RTX analogs for rat TRPV1 expressed in Chinese hamster ovary (CHO) cells.

| Compound | Halogen Substitution | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀ or Ki(ant), nM) | Activity Profile | Reference |

| Resiniferatoxin (RTX) | - | 0.043 | 0.27 (EC₅₀) | Agonist | [1] |

| 5'-Fluoro-RTX | Fluoro | 0.17 | 2.43 (EC₅₀) | Agonist | [1] |

| 5'-Chloro-RTX | Chloro | 1.03 | 5.67 (EC₅₀) | Agonist | [1] |

| 5'-Bromo-RTX | Bromo | 0.48 | 7.2 (Ki(ant)), 19% residual agonism | Partial Antagonist | [1] |

| 5'-Iodo-RTX | Iodo | 0.52 | 12.2 (Ki(ant)) | Full Antagonist | [1] |

Experimental Protocols

-

Objective: To determine the binding affinity of compounds to the TRPV1 receptor.

-

Method: Competitive binding assay using [³H]RTX.

-

Cell Line: Chinese hamster ovary (CHO) cells heterologously expressing rat TRPV1.

-

Procedure:

-

Cell membranes from TRPV1-expressing CHO cells are prepared.

-

Membranes are incubated with a fixed concentration of [³H]RTX and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled RTX.

-

After incubation, the membranes are filtered and washed to separate bound from free radioligand.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

-

-

Objective: To assess the agonist or antagonist activity of compounds on TRPV1 function.

-

Method: Measurement of TRPV1-mediated calcium influx using ⁴⁵Ca²⁺.

-

Cell Line: CHO cells heterologously expressing rat TRPV1.

-

Procedure for Agonist Activity:

-

Cells are plated in multi-well plates and grown to confluency.

-

Cells are washed and incubated with a buffer containing ⁴⁵Ca²⁺ and varying concentrations of the test compound.

-

After a short incubation period, the cells are washed to remove extracellular ⁴⁵Ca²⁺.

-

The amount of intracellular ⁴⁵Ca²⁺ is determined by liquid scintillation counting.

-

EC₅₀ values are calculated from the dose-response curves.[1]

-

-

Procedure for Antagonist Activity:

-

Cells are pre-incubated with varying concentrations of the test compound.

-

A fixed concentration of a known TRPV1 agonist (e.g., capsaicin or RTX) is added along with ⁴⁵Ca²⁺.

-

The subsequent steps are the same as for the agonist assay.

-

The Ki(ant) values are calculated from the inhibition of the agonist-induced calcium uptake.[1]

-

Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel and its downstream signaling.

Caption: TRPV1 channel activation by various stimuli and its downstream signaling cascade.

Potential Anti-inflammatory and Antioxidant Activities

While direct experimental evidence for this compound is lacking, the broader class of 2-methoxyphenols has been investigated for anti-inflammatory and antioxidant properties.[5]

Cyclooxygenase (COX) Inhibition

Many 2-methoxyphenol derivatives have been studied as selective cyclooxygenase-2 (COX-2) inhibitors.[5] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6] The selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] Further research is warranted to determine if this compound or its derivatives exhibit COX-2 inhibitory activity.

Antioxidant Activity

Phenolic compounds, including various 2-methoxyphenols, are known for their antioxidant properties.[5] They can scavenge free radicals and reduce oxidative stress, which is implicated in the pathophysiology of numerous diseases. The antioxidant capacity of 2-methoxyphenols has been evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity test.[5] The potential for this compound to act as an antioxidant remains to be experimentally verified.

Experimental Workflow for Screening Potential Activities

The following diagram outlines a potential experimental workflow to investigate the anti-inflammatory and antioxidant activities of this compound.

Caption: Proposed workflow for screening the potential antioxidant and anti-inflammatory activities.

Conclusion and Future Directions

This compound is a valuable chemical intermediate for the development of potent TRPV1 modulators. The systematic modification of resiniferatoxin analogs using this precursor has provided significant insights into the structure-activity relationships of TRPV1 ligands, leading to the discovery of both agonists and antagonists with varying potencies.

Future research should focus on directly evaluating the biological activities of this compound itself. Investigating its potential as a COX-2 inhibitor and an antioxidant could unveil new therapeutic applications. Furthermore, the synthesis of novel derivatives based on the this compound scaffold could lead to the development of new chemical entities with unique pharmacological profiles targeting a range of biological pathways.

References

- 1. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-フルオロ-6-メトキシフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor activity and conformational analysis of 5'-halogenated resiniferatoxin analogs as TRPV1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-methoxyphenol Derivatives and Analogues for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-methoxyphenol is a substituted aromatic compound that presents an intriguing scaffold for medicinal chemistry and drug discovery. The presence of a fluorine atom and a methoxy group on the phenolic ring offers a unique combination of properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds. Fluorine, with its high electronegativity and small size, can significantly influence a molecule's pKa, lipophilicity, and binding affinity, while the methoxy group can impact receptor interactions and metabolic pathways.[1]

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their potential applications in drug development. We will delve into their physicochemical properties, synthesis strategies, and known biological activities, particularly in the context of Transient Receptor Potential Vanilloid 1 (TRPV1) and Casein Kinase 2 alpha (CSNK2A) modulation. While extensive research on a broad range of this compound derivatives is not widely published, this guide consolidates the available information and provides a framework for future research and development in this area.

Physicochemical Properties of this compound and Related Compounds

A clear understanding of the physicochemical properties of the core scaffold is fundamental for the design of novel derivatives with desired pharmacological profiles. The table below summarizes the key properties of this compound and some of its isomers and related derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 73943-41-6 | C₇H₇FO₂ | 142.13 | 130-131 / 36 mmHg | 1.23 | 1.52 |

| 4-Fluoro-2-methoxyphenol | 450-93-1 | C₇H₇FO₂ | 142.13 | 195 | 1.247 | 1.517 |

| 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 | C₈H₇FO₂ | 154.14 | - | - | - |

| 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 | C₈H₇FO₃ | 170.14 | - | - | - |

Synthesis of this compound Derivatives

While specific, detailed protocols for a wide array of this compound derivatives are scarce in the public domain, general synthetic strategies for related fluorinated and methoxylated phenols can be adapted. One of the key applications of this compound is in the preparation of more complex molecules, such as 5′-halogenated resiniferatoxin analogs.[2]

General Experimental Protocol for Synthesis of a Chalcone Derivative

The following protocol for the synthesis of a fluoro- and methoxy-substituted chalcone derivative illustrates a common synthetic transformation that could be adapted for this compound derivatives. This Claisen-Schmidt condensation involves the reaction of an acetophenone with a benzaldehyde in the presence of a base.[3]

Materials:

-

2′,4′,6′-Trimethoxyacetophenone

-

Fluorine-substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

-

Potassium hydroxide (KOH), 50% aqueous solution

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve 1 molar equivalent of the acetophenone in the chosen solvent (MeOH or THF).

-

Add 1.6 molar equivalents of the fluorine-substituted benzaldehyde to the solution.

-

While stirring at room temperature, add the 50% aqueous KOH solution. The amount of KOH may need to be optimized.

-

Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield the desired chalcone derivative.

Note: The choice of solvent can be critical. In the case of di- and tri-fluorinated benzaldehydes, using MeOH can lead to nucleophilic aromatic substitution (SNAr) of a fluorine atom with a methoxy group. Using THF as the solvent can prevent this side reaction.[3]

Biological Activities and Potential Therapeutic Applications

The this compound scaffold holds promise for the development of modulators of several important biological targets. The strategic placement of the fluoro and methoxy groups can enhance binding affinity and selectivity.

TRPV1 Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in pain and inflammation pathways. This compound has been utilized in the synthesis of 5′-halogenated resiniferatoxin analogs, which are known ligands of the TRPV1 receptor.[2] This suggests that derivatives of this compound could be explored as novel TRPV1 modulators.

Activation of TRPV1 by agonists like capsaicin leads to an influx of Ca²⁺ and Na⁺ ions, causing depolarization of the neuron and the sensation of pain and heat. The activity of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).

CSNK2A Inhibition

Casein Kinase 2 alpha (CSNK2A) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival. Aberrant CSNK2A activity is associated with various diseases, particularly cancer, making it an attractive target for therapeutic intervention. Recent studies have shown that 2,6-disubstituted pyrazines containing ortho-methoxyaniline and 2-fluoroaniline moieties can act as potent and selective CSNK2A inhibitors.[2] This highlights the potential of the 2-fluoro-6-methoxyphenyl scaffold in the design of novel CSNK2A inhibitors.

CSNK2A is known to be involved in several key cancer-promoting signaling pathways, including the PI3K-Akt, NF-κB, and Wnt/β-catenin pathways. By phosphorylating various substrates within these pathways, CSNK2A can promote cancer cell survival and proliferation.

References

- 1. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

A Technical Guide to 2-Fluoro-6-methoxyphenol for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-6-methoxyphenol is a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the phenolic hydroxyl, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures and biologically active compounds. The strategic incorporation of fluorine into drug candidates can significantly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth overview of the commercial availability of this compound, its application in synthesis, and its relevance to specific signaling pathways.

Commercial Availability and Specifications

This compound is readily available from a range of commercial suppliers. The compound is typically offered at a purity of 97% or higher. Researchers can procure it in various quantities to suit laboratory-scale synthesis or larger-scale production needs. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Thermo Scientific Chemicals | 97% | 73943-41-6 | C7H7FO2 | 142.13 | Formerly part of the Alfa Aesar portfolio.[1] |

| Sigma-Aldrich | 97% | 73943-41-6 | C7H7FO2 | 142.13 | Provides detailed safety and handling information.[2] |

| Amerigo Scientific | 97% | 73943-41-6 | C7H7FO2 | 142.13 | Specializes in serving the life sciences.[3] |

| Matrix Scientific | Not Specified | 73943-41-6 | C7H7FO2 | 142.13 | Offers custom synthesis and library design services.[4] |

| Santa Cruz Biotechnology | Not Specified | 73943-41-6 | C7H7FO2 | 142.13 | Marketed as a biochemical for proteomics research.[5] |

| Alfa Chemistry | Not Specified | 73943-41-6 | C7H7FO2 | 142.13 | Provides the compound for experimental/research use.[6] |

Application in the Synthesis of TRPV1 Ligands

A notable application of this compound is its use as a starting material in the synthesis of 5'-halogenated resiniferatoxin (RTX) analogs. These analogs are potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception and neuroinflammation. The synthesis of the 5-fluoro-4-hydroxyphenyl "A-region" of these analogs begins with the regioselective formylation of this compound.[7][8]

Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde (7) from this compound

This protocol is adapted from the work of Lim et al. (2011) in the synthesis of resiniferatoxin analogs.[8]

Materials:

-

This compound

-

40% Dimethylamine solution

-

37% Formaldehyde solution

-

Ethanol

-

Chloroform

-

Iodomethane

-

Acetic acid

-

Water

-

Hexamethylenetetramine (HMTA)

-

Concentrated Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Mannich-type formylation: To a solution of 40% dimethylamine (1.6 mL, 12.4 mmol) and 37% formaldehyde (0.92 mL, 12.4 mmol) in ethanol (20 mL), add this compound (1.00 g, 6.8 mmol).

-

Reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and concentrate it in vacuo to yield a solid.

-

Triturate the solid with ether and remove the solvent under vacuum.

-

Dissolve the product in chloroform (20 mL) and add iodomethane (4.0 mL, 64.2 mmol).

-

Stir the reaction mixture for 18 hours at room temperature and then filter.

-

Formylation: Without further purification, dissolve the filtrate in a mixture of acetic acid (20 mL) and water (20 mL).

-

Add hexamethylenetetramine (HMTA) (1.4 g, 10.3 mmol) to the solution.

-

Heat the reaction mixture to 120 °C.

-

After 2 hours, add concentrated HCl (0.8 mL) and continue heating for an additional 5 minutes.

-

Cool the reaction mixture and extract with ethyl acetate and water.

-

Dry the organic layer with Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde (7) as a white solid (0.29 g, 25% yield).[8]

Experimental Workflow

Caption: Synthetic workflow for the preparation of a key intermediate from this compound.

The TRPV1 Signaling Pathway

The end products of the synthesis, 5'-halogenated resiniferatoxin analogs, are modulators of the TRPV1 receptor. TRPV1 is a crucial ion channel in sensory neurons that is activated by a variety of stimuli, including heat, acid, and capsaicin (the active component of chili peppers).[9] Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal.[10] The modulation of this pathway is a key strategy in the development of novel analgesics. Halogenation at the 5-position of the A-region of resiniferatoxin and its 4-amino analogs has been shown to shift the activity from agonism towards antagonism.[7]

TRPV1 Signaling Cascade

Caption: Simplified signaling pathway of TRPV1 activation leading to pain perception.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-氟-6-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 73943-41-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-6-methoxyphenol

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Fluoro-6-methoxyphenol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, and requisite safety measures to ensure a secure laboratory environment.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C7H7FO2.[1][2][3][4] It is primarily used in chemical synthesis, for instance, in the preparation of 5′-halogenated resiniferatoxin analogs.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 73943-41-6 | [1][2][3][5] |

| Molecular Weight | 142.13 g/mol | [1][2][3][4] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Boiling Point | 130-131 °C at 36 mmHg | [1] |

| 60-61 °C at 0.15 torr | [2] | |

| Density | 1.23 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.52 | [1][2] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][5][7] Some sources also indicate it may be harmful if swallowed.[3][5]

GHS Hazard Classification:

| Hazard Class | Category | Source |

| Skin Irritation | 2 | [1][5] |

| Serious Eye Irritation | 2 | [1][5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | [1][5] |

| Acute Toxicity, Oral (potential) | 4 | [5] |

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[5]

Signal Word: Warning[1]

Experimental Protocols for Hazard Assessment

a) Acute Dermal Irritation/Corrosion: This is typically assessed using the OECD Test Guideline 404. The test substance is applied to the skin of a test animal (commonly a rabbit) and the site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

b) Acute Eye Irritation/Corrosion: The OECD Test Guideline 405 is the standard method. A small amount of the substance is applied to the eye of a test animal (again, typically a rabbit) and the eye is observed for opacity, iritis, and redness at set time points.

c) Acute Inhalation Toxicity: OECD Test Guideline 403 involves exposing animals (usually rats) to the substance via inhalation for a defined period. The animals are then observed for signs of toxicity and mortality.

d) Acute Oral Toxicity: Following OECD Test Guideline 401, the substance is administered orally to animals at various dose levels. The animals are observed for toxic effects and mortality to determine the LD50 (the dose lethal to 50% of the test population).

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Avoid breathing mist, vapors, or spray.[2]

-

Do not get in eyes, on skin, or on clothing.[8]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wear appropriate personal protective equipment (PPE).[8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store locked up.[8]

-

Some suppliers recommend storage at -20°C.[4]

-

Incompatible with strong oxidizing agents and strong acids.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

| PPE Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | [1][9][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | [1][9][10] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) if ventilation is inadequate or for prolonged exposure. | [1][9][10] |

First Aid Measures

In the event of exposure, immediate first aid is crucial. The following diagram and table outline the appropriate procedures.

Caption: General first aid workflow for exposure to this compound.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. | [8][11] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, get medical attention. | [8][11] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][8][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or doctor immediately for treatment advice. | [2][8][12] |

Firefighting and Spill Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response:

A systematic approach is necessary for cleaning up spills of this compound to ensure safety and prevent environmental contamination.

Caption: Workflow for responding to a spill of this compound.

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear personal protective equipment.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not dispose of it with household waste or allow it to reach the sewage system.

This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before working with this compound.

References

- 1. This compound 97 73943-41-6 [sigmaaldrich.com]

- 2. 73943-41-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. usbio.net [usbio.net]

- 5. This compound | C7H7FO2 | CID 2737367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

Predicting the Mechanism of Action for 2-Fluoro-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prediction of the potential mechanisms of action for the compound 2-Fluoro-6-methoxyphenol. Based on an analysis of its structural analogs and related phenolic compounds, this document outlines three primary predicted biological activities: cyclooxygenase-2 (COX-2) inhibition, antioxidant activity, and antimicrobial effects. Furthermore, a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is explored based on its use in the synthesis of potent channel modulators. This guide furnishes detailed in-silico predictions, proposed signaling pathways, and robust experimental protocols to facilitate the validation of these hypotheses. All quantitative data from referenced studies are summarized for comparative analysis, and key pathways and workflows are visualized using structured diagrams.

Introduction

This compound is a substituted phenol derivative with potential therapeutic applications. While direct studies on its mechanism of action are not currently available, its chemical structure, featuring a phenol ring with methoxy and fluoro substitutions, allows for informed predictions based on the well-documented activities of structurally similar compounds. Phenolic compounds are a well-established class of molecules known for a wide range of biological effects. This guide synthesizes existing knowledge to propose testable hypotheses for the mechanism of action of this compound.

Predicted Mechanisms of Action

Based on the biological activities of related 2-methoxyphenol compounds, three primary mechanisms of action are predicted for this compound.

Anti-inflammatory Activity via COX-2 Inhibition

Studies on a range of 2-methoxyphenols have demonstrated their capacity to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. By selectively blocking COX-2, these compounds can curtail the production of prostaglandins, which are key mediators of inflammation and pain. This targeted inhibition avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2] The proposed mechanism involves the binding of this compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into inflammatory prostaglandins.[2]

Predicted Signaling Pathway: COX-2 Inhibition

Caption: Predicted inhibition of the COX-2 pathway by this compound.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3][4] This radical scavenging activity helps to mitigate oxidative stress, a key contributor to a variety of pathological conditions. The mechanism of antioxidant action for phenolic compounds can involve hydrogen atom transfer (HAT) or single-electron transfer (SET).[3][4] It is predicted that this compound can directly neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antimicrobial Activity

Various natural methoxyphenol compounds have demonstrated significant antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[5][6] The proposed mechanisms for phenolic compounds include disruption of the bacterial cell membrane, leading to the leakage of intracellular components, and interference with essential cellular functions such as enzyme activity and nucleic acid synthesis.[5][7][8] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial membranes, increasing their permeability and leading to cell death.

Potential Interaction with TRPV1 Channels

This compound has been utilized in the synthesis of 5′-halogenated resiniferatoxin (RTX) analogs.[9] RTX and its analogs are ultrapotent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli.[9] While this does not directly imply that this compound itself is a TRPV1 modulator, its use as a synthetic precursor for potent ligands suggests that its core structure may have some affinity for the TRPV1 binding pocket. Further investigation into this potential interaction is warranted.

Quantitative Data Summary

The following table summarizes quantitative data for related methoxyphenol compounds from the cited literature. This data provides a basis for predicting the potential potency of this compound.

| Compound | Assay | Target/Organism | Result (IC50/EC50) | Reference |

| Eugenol | Antibacterial | S. aureus | 0.75 mM | [6][10] |

| Capsaicin | Antibacterial | S. aureus | 0.68 mM | [6][10] |

| Vanillin | Antibacterial | S. aureus | 1.38 mM | [6][10] |

| Resiniferatoxin | TRPV1 Binding | Rat TRPV1 | Ki = 0.043 nM | [9] |

| Resiniferatoxin | TRPV1 Agonism | Rat TRPV1 | EC50 = 0.27 nM | [9] |

Experimental Protocols for Mechanism Validation

To empirically validate the predicted mechanisms of action, the following detailed experimental protocols are provided.

Experimental Workflow for Mechanism of Action Validation

Caption: A logical workflow for the experimental validation of predicted mechanisms.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Celecoxib (positive control)

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in COX Assay Buffer.

-

Reaction Setup:

-

Enzyme Control: To designated wells, add COX Assay Buffer.

-

Inhibitor Control: To designated wells, add the positive control (Celecoxib).

-

Test Sample: To designated wells, add the diluted this compound.

-

-

Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.

-

Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for the test compound and the IC50 value.

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.[10][11]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (positive control)

-

This compound (test compound)

-

96-well microplate

-

Spectrophotometer (517 nm)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the sample dilutions, positive control, or solvent (for the blank) to the respective wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound (test compound)

-

Standard antibiotic (positive control)

-

96-well microplate

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound and the positive control in the 96-well plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, a strong predictive case can be made for its potential as a COX-2 inhibitor, an antioxidant, and an antimicrobial agent based on the activities of structurally related compounds. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predicted mechanisms. Further investigation into its potential interaction with the TRPV1 channel may also yield valuable insights. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in elucidating the therapeutic potential of this compound.

References

- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. protocols.io [protocols.io]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-methoxyphenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxyphenol, a key building block in medicinal chemistry. It covers the historical context of its synthesis through the evolution of fluorination techniques, details various synthetic methodologies with experimental protocols, and explores its significant application in the development of potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical target in pain management. This document aims to be a valuable resource for researchers engaged in the synthesis and application of fluorinated aromatic compounds in drug discovery.

Introduction: The Advent of a Versatile Building Block

The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This compound (CAS 73943-41-6), a substituted guaiacol derivative, has emerged as a valuable synthon, particularly in the field of neuroscience. Its utility is prominently highlighted by its role as a precursor in the synthesis of resiniferatoxin (RTX) analogs, which are ultrapotent agonists of the TRPV1 receptor.[1]

The history of this compound is intrinsically linked to the development of selective fluorination methods for electron-rich aromatic systems. The challenge of controlling regioselectivity in the fluorination of phenols, particularly achieving ortho-fluorination, has been a significant area of research. Early methods often resulted in mixtures of isomers, but the advent of modern electrophilic fluorinating agents has provided more precise control over this transformation.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 73943-41-6 | [4][5] |

| Molecular Formula | C₇H₇FO₂ | [6][7] |

| Molecular Weight | 142.13 g/mol | [4][6][7] |

| Boiling Point | 130-131 °C at 36 mmHg | [4] |

| Density | 1.23 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.52 | [4] |

Synthesis of this compound: A Historical Perspective and Modern Methods

The synthesis of this compound has evolved with the broader field of organofluorine chemistry. The primary challenge lies in the selective introduction of a fluorine atom at the ortho position to the hydroxyl group of 2-methoxyphenol (guaiacol).

Early Approaches and the Rise of Electrophilic Fluorination

Historically, the direct fluorination of phenols was a formidable challenge due to the high reactivity of elemental fluorine and the propensity for oxidative side reactions and poor regioselectivity. The development of electrophilic fluorinating agents containing N-F bonds, such as N-fluoropyridinium salts and N-fluorosulfonimides (e.g., Selectfluor®), marked a significant breakthrough.[2][8] These reagents offered a safer and more selective means of introducing fluorine into electron-rich aromatic rings. The ortho-selectivity in the fluorination of phenols is often attributed to hydrogen bonding interactions between the phenolic hydroxyl group and the fluorinating agent.[2]

Modern Synthetic Routes

Several synthetic strategies are currently employed for the preparation of this compound. A comparison of two prominent methods is provided in Table 2.

| Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Fluoroanisole | 1. n-BuLi, TMEDA, hexane, 0 °C to rt | - | [9] |

| 2. B(OMe)₃, THF, -78 °C | |||

| 3. H₂O₂, NaOH, H₂O | |||

| 2-Methoxyphenol | Electrophilic Fluorinating Agent (e.g., Selectfluor®), various solvents and bases | Variable | [10] |

A key modern approach involves the ortho-lithiation of a starting material like 3-fluoroanisole, followed by reaction with an electrophile.

This route, while not providing a specific yield in the available literature, represents a common organometallic approach to functionalizing aromatic rings.

-

Ortho-lithiation: To a solution of 3-fluoroanisole and TMEDA in hexane at 0 °C, n-butyllithium is added dropwise. The mixture is allowed to warm to room temperature and stirred for several hours.

-

Borylation: The reaction mixture is cooled to -78 °C, and a solution of trimethoxyborane in THF is added. The mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.

-

Oxidation: The resulting boronate ester is oxidized by the addition of an aqueous solution of sodium hydroxide followed by the careful addition of hydrogen peroxide. The reaction mixture is typically stirred overnight.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield this compound.

Application in Drug Discovery: Synthesis of Resiniferatoxin Analogs and the TRPV1 Signaling Pathway

A significant application of this compound is in the synthesis of analogs of resiniferatoxin (RTX), a potent modulator of the TRPV1 receptor. TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature.[11][12]

Role in the Synthesis of 5'-Halogenated Resiniferatoxin Analogs

This compound serves as a key starting material for the "A-region" of RTX analogs. A representative synthetic transformation is the Mannich-type formylation to produce 3-fluoro-4-hydroxy-5-methoxy-benzaldehyde.

-

Reaction Setup: A solution of 40% dimethylamine and 37% formaldehyde in ethanol is prepared.

-

Addition of Starting Material: this compound is added to this solution.

-

Reaction: The mixture is refluxed for 2 hours.

-

Workup: The reaction mixture is cooled to room temperature and concentrated in vacuo to yield a solid.

-

Purification: The solid is triturated with ether, and the solvent is removed under vacuum. The product is then further reacted or purified as needed.

This aldehyde can then be elaborated through several steps to form the complete A-region of the RTX analog, which is subsequently coupled with the diterpene core.

The TRPV1 Signaling Pathway

The activation of the TRPV1 channel by agonists like capsaicin and RTX leads to an influx of cations, primarily Ca²⁺ and Na⁺, into sensory neurons.[13] This influx causes depolarization of the neuron, leading to the generation of an action potential and the sensation of pain and heat. The signaling cascade initiated by TRPV1 activation involves various downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC).[11]

Figure 1. Simplified TRPV1 signaling pathway.

Conclusion

This compound stands as a testament to the progress in synthetic organofluorine chemistry and its profound impact on drug discovery. Its journey from a synthetically challenging molecule to a readily accessible building block has paved the way for the development of highly specific and potent modulators of critical biological targets like the TRPV1 channel. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its continued importance for researchers in medicinal chemistry and pharmacology. The detailed protocols and compiled data serve as a practical resource for the synthesis and utilization of this versatile compound in the ongoing quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. 73943-41-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthetic Studies Directed Toward an ortho-Fluorination of Phenols [yakhak.org]

- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. TRPV1 - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-methoxyphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxyphenol is a valuable and versatile fluorinated building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to a hydroxyl group, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules. This arrangement allows for regioselective reactions and the introduction of fluorine, a key element in modern medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. These notes provide an overview of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental planning.[1][2][3][4][5][6]

| Property | Value |

| CAS Number | 73943-41-6[1][2][3][4] |

| Molecular Formula | C₇H₇FO₂[1][2][4] |

| Molecular Weight | 142.13 g/mol [1][2][4] |

| Appearance | Clear colorless to yellow liquid[3] |

| Boiling Point | 130-131 °C at 36 mmHg[1] |

| Density | 1.23 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.52 (lit.)[1] |

| Purity | ≥96.0% (GC)[3] |

| SMILES | COc1cccc(F)c1O[1] |

| InChI Key | YZNHPLVFLRSVHY-UHFFFAOYSA-N[1][2][3][6] |

Key Synthetic Applications and Protocols

This compound serves as a precursor in various synthetic routes, including carbon-carbon bond formation, etherification, and the synthesis of heterocyclic systems. Its application has been noted in the preparation of complex molecules like 5'-halogenated resiniferatoxin analogs.[1]

Synthesis of this compound

The compound can be synthesized from m-fluoroanisole via directed ortho-metalation followed by boronation and oxidation.[7]

Caption: Synthesis of this compound from m-fluoroanisole.

Experimental Protocol:

-

Reaction Setup: To a solution of m-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.1 eq) dropwise at a temperature below -65 °C under a nitrogen atmosphere.

-

Lithiation: Stir the reaction mixture at -78 °C for 2 hours.

-

Boronation: Add trimethoxyborane (1.1 eq) in anhydrous THF dropwise at -78 °C. Continue stirring for 30 minutes.

-

Oxidation: Slowly warm the mixture to 0 °C and add glacial acetic acid (1.5 eq), followed by the dropwise addition of 30% hydrogen peroxide (1.0 eq).

-

Workup: Stir the reaction at 25 °C overnight. Dilute with water and extract with THF. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the product.[7]

| Parameter | Value |

| Starting Material | m-Fluoroanisole |

| Key Reagents | n-BuLi, B(OMe)₃, H₂O₂ |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to 25 °C |

| Reported Yield | 63-80%[7] |

Suzuki-Miyaura Cross-Coupling Reactions

The phenolic hydroxyl group can be converted to a triflate, a good leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a powerful method for forming C-C bonds to create biaryl compounds, which are important scaffolds for biologically active molecules and functional materials.[8][9][10][11]

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol (Representative):

-

Triflate Formation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for 3 hours. Quench with water, extract with DCM, dry, and purify to obtain the triflate.

-

Coupling Reaction Setup: In a flask, combine the aryl triflate (1.0 eq), an arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

-

Catalyst and Solvent: Add a degassed solvent mixture (e.g., toluene/ethanol 4:1) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[12]

-

Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring progress by TLC.[12]

-

Workup: After cooling, add water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[12]

O-Alkylation (Etherification)

The phenolic hydroxyl group of this compound can undergo etherification reactions. Iron-catalyzed methods provide an efficient route for the synthesis of ethers from alcohols.[13][14]

Experimental Protocol (Representative Iron-Catalyzed Etherification):

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a primary or secondary alcohol (1.0 eq), Fe(OTf)₃ (5 mol %), and NH₄Cl (5 mol %) in a solvent like dichloromethane (DCM).[14]

-

Reaction Conditions: Stir the mixture at 45 °C. Reaction times can vary from 2 to 12 hours depending on the alcohol used.[14]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with water and extract with DCM.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

| Parameter | Value |

| Catalyst | Fe(OTf)₃ (5 mol %) |

| Co-catalyst | NH₄Cl (5 mol %) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 45 °C |

| Typical Yield | Good to excellent (substrate-dependent) |

Nitration of the Aromatic Ring

Electrophilic aromatic substitution, such as nitration, can be performed on the aromatic ring of this compound. The directing effects of the existing substituents (-OH, -OCH₃, -F) will influence the position of the incoming nitro group. The strongly activating -OH and -OCH₃ groups will primarily direct the substitution to the para position relative to the hydroxyl group.

Caption: Electrophilic nitration pathway.

Experimental Protocol (Representative):

-

Reaction Setup: In a flask cooled in an ice-water bath, add concentrated sulfuric acid. While stirring, slowly add this compound.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.

-

Addition: Add the nitrating mixture dropwise to the solution of the phenol, maintaining the temperature below 10 °C.[15]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated solid by filtration.

-

Purification: Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-substituted phenol.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[1]

-

Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.[1]

References

- 1. This compound 97 73943-41-6 [sigmaaldrich.com]

- 2. This compound | C7H7FO2 | CID 2737367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H26471.03 [thermofisher.com]

- 4. usbio.net [usbio.net]

- 5. 73943-41-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cerritos.edu [cerritos.edu]

Application Notes and Protocols: 2-Fluoro-6-methoxyphenol as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Guaiacol Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy-substituted aromatic rings is a cornerstone of rational drug design. The guaiacol moiety (2-methoxyphenol), a common structural motif in biologically active natural products and synthetic compounds, offers a rich scaffold for chemical modification.[1][2] The introduction of a fluorine atom onto this scaffold, as seen in 2-fluoro-6-methoxyphenol, provides a powerful tool to modulate the physicochemical and pharmacokinetic properties of a lead compound. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune pKa, thereby optimizing drug-like characteristics.[3] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of this compound as a building block in the synthesis of complex bioactive molecules. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the properties of a building block is paramount for its effective and safe utilization.

| Property | Value | Reference |

| CAS Number | 73943-41-6 | [4] |

| Molecular Formula | C₇H₇FO₂ | [4] |

| Molecular Weight | 142.13 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 130-131 °C at 36 mmHg | [4] |

| Density | 1.23 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.52 | [4] |

Safety and Handling: this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Detailed Protocol

The most reliable and regioselective synthesis of this compound proceeds via a directed ortho-metalation (DoM) of its precursor, 3-fluoroanisole.[2][7] The methoxy group in 3-fluoroanisole acts as a powerful directing group, facilitating the deprotonation at the C2 position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with an electrophilic boron source, followed by oxidative workup to yield the desired phenol.